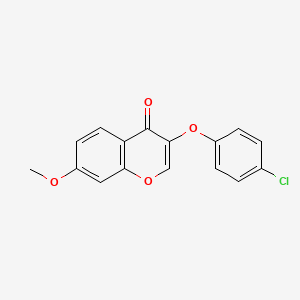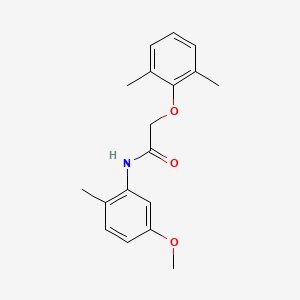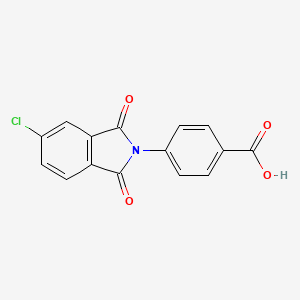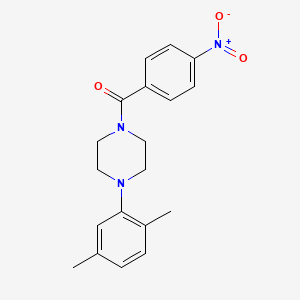![molecular formula C15H14N2O2 B5699651 [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol, also known as MFP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MFP is a pyrazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and can protect against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has several advantages for lab experiments, including its potential therapeutic applications in various diseases and its ability to inhibit certain enzymes and signaling pathways in the body. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action is not fully understood, making it difficult to determine the optimal dosage and treatment regimen. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
将来の方向性
There are several future directions for research on [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol. One direction is to further investigate the mechanism of action and determine the optimal dosage and treatment regimen for various diseases. Another direction is to investigate the safety and efficacy of this compound in humans. Additionally, more research is needed to determine the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. While there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound. Further investigation into the mechanism of action and potential therapeutic applications of this compound could lead to the development of new treatments for various diseases.
合成法
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol can be synthesized using various methods, including the reaction of 5-methyl-2-furoic acid with hydrazine hydrate, followed by reaction with benzaldehyde and reduction with sodium borohydride. Another method involves the reaction of 5-methyl-2-furoic acid with hydrazine hydrate, followed by reaction with benzaldehyde and reduction with lithium aluminum hydride. This compound can also be synthesized using other methods, such as the reaction of 5-methyl-2-furoic acid with phenylhydrazine and formaldehyde, followed by reduction with sodium borohydride.
科学的研究の応用
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been studied for its potential therapeutic applications in various scientific research studies. One study showed that this compound has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Another study demonstrated that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-8-14(19-11)15-12(10-18)9-17(16-15)13-5-3-2-4-6-13/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDUSCXOYLJTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)


![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)


![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)
![4-[(cyclopentylacetyl)amino]-N-methylbenzamide](/img/structure/B5699617.png)

![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5699654.png)